![molecular formula C13H10Cl2FNO B2943831 4-氯-2-{[(3-氯-4-氟苯基)氨基]甲基}苯酚 CAS No. 868256-58-0](/img/structure/B2943831.png)

4-氯-2-{[(3-氯-4-氟苯基)氨基]甲基}苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

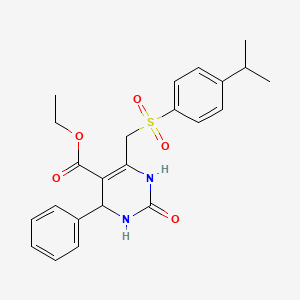

The compound “4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It is a Schiff base ligand derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline .

Synthesis Analysis

The synthesis of this compound involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method . The raw materials used in the production method are easy to obtain, and the synthesis conditions are simple .Molecular Structure Analysis

The molecular formula of this compound is C14H12Cl2FNO, and it has a molecular weight of 300.16 . The Schiff base ligand participates in coordination with metal (II) ions through “O” and “N” donor atoms .Chemical Reactions Analysis

The Schiff base ligand forms complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) in a methanolic medium . The metal complexes formed have the general formulae [M (L) 2 (H 2 O) 2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, or Zn .Physical And Chemical Properties Analysis

The compound is brown in color and has a melting point greater than 350°C . Its molar conductance is approximately 16 Ohm−1·cm2·mol−1 .科学研究应用

- Researchers have explored the antibacterial potential of this compound and its metal complexes. These complexes, formed by coordinating the Schiff base ligand with metal ions (Mn, Co, Ni, Cu, and Zn), exhibited higher antibacterial activity than the free Schiff base ligand. They were tested against both Gram-negative (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive (Bacillus subtilis and Staphylococcus typhi) bacteria using the disc diffusion method .

- 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol has been employed in the enzymatic production of fluorocatechols. Its role in this process highlights its relevance in synthetic chemistry and biocatalysis .

- Related unsymmetrical salphen-Al complexes, which share structural features with this compound, have been studied for ring-opening polymerization catalysis. Although not directly involving 4-chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol, this research underscores the broader significance of similar ligands in catalytic applications .

- Transition metal complexes with Schiff base ligands containing oxygen and nitrogen donor atoms have diverse biological properties. These include antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic activities. While not specific to this compound, it highlights the potential of similar ligands in drug discovery .

- Researchers have investigated the coordination behavior of the Schiff base ligand 4-chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol with metal ions. Spectroscopic techniques (FT-IR, UV-Vis, and NMR) revealed that the ligand’s oxygen and nitrogen atoms participate in coordination, resulting in six-coordinated octahedral metal complexes .

Antibacterial Activity

Enzymatic Production of Fluorocatechols

Ring-Opening Polymerization Catalysis

Biological and Pharmaceutical Properties

Coordination Chemistry Studies

作用机制

The Schiff base ligand and its metal (II) complexes have been tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

属性

IUPAC Name |

4-chloro-2-[(3-chloro-4-fluoroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FNO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-12(16)11(15)6-10/h1-6,17-18H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZFYGNBUVMRBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2943748.png)

![5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2943753.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2943759.png)

![4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2943760.png)

![Ethyl 1-[(2-butoxy-4,5-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2943761.png)

![N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943762.png)

![2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2943766.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2943768.png)

![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2943769.png)